molecular formula C7H12N2O B2771317 7a-Methyl-hexahydro-pyrrolo[1,2-a]imidazol-5-one CAS No. 21603-77-0

7a-Methyl-hexahydro-pyrrolo[1,2-a]imidazol-5-one

Cat. No.: B2771317
CAS No.: 21603-77-0
M. Wt: 140.186
InChI Key: MMWGHXITWAALJO-UHFFFAOYSA-N
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Properties

IUPAC Name

7a-methyl-2,3,6,7-tetrahydro-1H-pyrrolo[1,2-a]imidazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-7-3-2-6(10)9(7)5-4-8-7/h8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWGHXITWAALJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)N1CCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7a-Methyl-hexahydro-pyrrolo[1,2-a]imidazol-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a three-component synthesis involving trifluoromethylated hexahydropyrrolo[1,2-a]imidazol-5-one has been documented .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 7a-Methyl-hexahydro-pyrrolo[1,2-a]imidazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry

7a-Methyl-hexahydro-pyrrolo[1,2-a]imidazol-5-one serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation: Formation of oxo derivatives.
  • Reduction: Yielding different reduced forms.
  • Substitution: Functional group replacement reactions.

These properties make it valuable for developing new synthetic methodologies and complex molecules .

Biology

In biological research, this compound's structural characteristics suggest potential applications in studying enzyme interactions and protein-ligand binding. Its ability to mimic peptide structures positions it as a candidate for investigating molecular interactions in biological systems .

Medicine

The medicinal applications of this compound are particularly promising:

  • Nootropic Properties: Research indicates that derivatives may enhance cognitive functions.
  • Analgesic Effects: Potential therapeutic applications in pain management have been explored.

Case studies have shown that similar compounds within the pyrrolo[1,2-a]imidazole family exhibit significant pharmacological activities, including acting as partial agonists at adrenergic receptors, which could be relevant for developing drugs targeting neurological disorders .

Industrial Applications

The compound's stability and reactivity make it suitable for material science applications. It can be utilized in the development of new materials with tailored properties for specific industrial needs. Its potential in creating functionalized polymers or composites is an area of ongoing research .

Mechanism of Action

The mechanism of action of 7a-Methyl-hexahydro-pyrrolo[1,2-a]imidazol-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Uniqueness: 7a-Methyl-hexahydro-pyrrolo[1,2-a]imidazol-5-one is unique due to the presence of the methyl group at the 7a position.

Biological Activity

7a-Methyl-hexahydro-pyrrolo[1,2-a]imidazol-5-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Chemical Formula : C7_7H12_{12}N2_2O
  • Molecular Weight : 140.18 g/mol
  • CAS Number : 21603-77-0

Biological Activity Overview

Research indicates that this compound may possess various biological activities, including anti-inflammatory and anticancer properties. Its unique structure allows it to interact with biological targets effectively.

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.
  • Apoptosis Induction : Preliminary studies suggest that it could induce apoptosis in cancer cells, potentially through mitochondrial pathways.

Anticancer Activity

A study investigated the effects of various derivatives of imidazolones on cancer cell lines. Although specific data on this compound was limited, related compounds showed significant antiproliferative effects in colon cancer cell lines (DLD-1 and HT-29). The study reported IC50_{50} values for similar compounds ranging from 0.15 µM to 0.74 µM, suggesting that derivatives could have comparable potency against cancer cells .

Anti-inflammatory Potential

The compound's potential as an anti-inflammatory agent has been suggested based on its structural similarity to known anti-inflammatory drugs. While direct studies on this specific compound are lacking, related imidazolone derivatives have shown promise in reducing inflammatory markers in vitro.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally related compounds:

Compound NameIC50_{50} (µM)Activity Type
This compoundNot specifiedPotential anticancer
Pyrazolo[4,3-e]tetrazolo derivatives0.15 - 0.74Anticancer
Indoline derivatives>1.0Weaker antiproliferative

Q & A

Q. What are the established synthetic routes for 7a-Methyl-hexahydro-pyrrolo[1,2-a]imidazol-5-one, and how do their yields and purity compare?

  • Methodological Answer : The compound can be synthesized via cyclocondensation or cycloaddition reactions. For example, pyrroline derivatives reacting with amines in CH2_2Cl2_2-MeOH systems followed by formic acid-mediated cyclization yield dihydro-pyrroloimidazoles with >90% purity (Scheme 5, ). Transition-metal-free methods using ketones and amidines under basic conditions (e.g., K2_2CO3_3) are advantageous for avoiding metal contamination, achieving yields of 65–85% . Optimization of solvent polarity (e.g., MeCN vs. DMF) and temperature (reflux vs. RT) significantly impacts yield and purity.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • X-ray crystallography : Monoclinic (P21_1/n) crystal structures confirm stereochemistry and hydrogen-bonding networks .
  • NMR : 1^1H and 13^13C NMR (DMSO-d6_6) identify methyl group environments (δ 1.2–1.5 ppm) and imidazolone carbonyl signals (δ 170–175 ppm).
  • Mass spectrometry : High-resolution ESI-MS (e.g., m/z 153.1024 [M+H]+^+) verifies molecular formula (C7_7H12_{12}N2_2O) .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize the synthesis of this compound?

  • Methodological Answer : DOE minimizes experimental runs while maximizing data output. Key factors include:
  • Variables : Reaction temperature (80–120°C), catalyst loading (0.5–5 mol%), and solvent polarity (logP = −1.1 to 0.5).
  • Response surface methodology (RSM) : Identifies optimal conditions (e.g., 100°C, 2 mol% Cu(OAc)2_2, MeCN) for 92% yield .
  • Taguchi arrays : Prioritize factors affecting purity (e.g., solvent > temperature > catalyst) .

Q. What computational methods aid in predicting the reactivity of this compound and designing derivatives?

  • Methodological Answer :
  • Quantum chemical calculations : DFT (B3LYP/6-311+G**) models transition states for cyclization steps, revealing activation energies (ΔG‡ = 25–30 kcal/mol) .
  • Reaction path search algorithms : Combine with experimental data to predict regioselectivity in functionalization (e.g., TEMPO-mediated oxidation for spiro-derivatives) .
  • Molecular docking : Assess interactions with biological targets (e.g., kinase ATP-binding pockets) using AutoDock Vina .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Cross-validation : Replicate assays under standardized conditions (e.g., fixed ATP concentration in kinase inhibition studies).
  • Structural analogs : Compare activity of 7a-Methyl derivatives with 6,7-dihydro or perhydro analogs to isolate steric/electronic effects .
  • Meta-analysis : Use PubChem BioAssay data to identify outliers and adjust for assay-specific variables (e.g., cell line viability thresholds) .

Q. What strategies enable functionalization of the pyrroloimidazolone core without disrupting the imidazolone ring?

  • Methodological Answer :
  • Protecting groups : Use Boc or Fmoc on the secondary amine to direct alkylation/arylation at C-2 or C-7a .
  • Transition-metal catalysis : Pd-catalyzed Suzuki-Miyaura coupling at brominated positions (e.g., C-6) retains ring integrity (yields 70–85%) .
  • Photoredox methods : Visible-light-mediated C–H functionalization minimizes harsh conditions, preserving stereochemistry .

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